

# Technical Support Center: The Impact of Cell Passage Number on Transfection Success

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## Compound of Interest

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of cell passage number on transfection efficiency.

## Troubleshooting Guide: Low Transfection Efficiency

Low transfection efficiency is a common issue in cell culture experiments. Before optimizing transfection reagents and DNA concentrations, it is crucial to consider the impact of cell passage number. This guide provides a systematic approach to troubleshooting transfection problems related to cell passage.

**Problem:** Consistently low or decreasing transfection efficiency over time.

Potential Cause	Recommended Action	Expected Outcome
High Cell Passage Number	Use cells with a lower passage number (ideally <30 passages).[1] Thaw a fresh vial of low-passage cells from your cell bank.	Improved and more consistent transfection efficiency.
Cellular Senescence	Observe cell morphology for signs of senescence (e.g., enlarged, flattened cells). Perform a senescence-associated $\beta$ -galactosidase assay.	Confirmation of senescence, indicating the need to use lower passage cells.
Altered Cellular Pathways	High passage numbers can alter endocytosis and activate stress responses, hindering DNA uptake and expression.[2][3]	Using lower passage cells will ensure these pathways are functioning optimally for transfection.
Inconsistent Passaging Technique	Follow a standardized cell passaging protocol meticulously. Avoid over-trypsinization and ensure gentle handling of cells.	Consistent cell health and behavior, leading to more reproducible transfection results.

## Frequently Asked Questions (FAQs)

Q1: What is a cell passage number and why is it important for transfection?

A passage number refers to the number of times a cell line has been subcultured (i.e., harvested and re-seeded into a new culture vessel).[4] This number is critical because as cells are repeatedly passaged, they can undergo significant changes in their characteristics. These alterations include changes in morphology, growth rate, protein expression, and genetic drift, all of which can negatively impact transfection success.[4][5][6]

Q2: What is considered a "high" passage number?

The definition of a "high" passage number can vary depending on the cell line.<sup>[5][6]</sup> However, a general recommendation is to use cells for transfection that have undergone fewer than 30 passages.<sup>[1]</sup> For some sensitive or primary cell lines, this number may be even lower. It is crucial to establish a specific passage number range for your particular cell line and experiments to ensure reproducibility.<sup>[5]</sup>

Q3: How does high passage number specifically affect transfection efficiency?

High passage numbers can lead to a decline in transfection efficiency through several mechanisms:

- **Reduced Cell Health and Viability:** Continuous passaging can lead to cellular stress and senescence, making cells less robust and less receptive to the introduction of foreign DNA.<sup>[2]</sup>
- **Altered Gene and Protein Expression:** Changes in the expression of proteins involved in DNA uptake (endocytosis), intracellular trafficking, and nuclear import can directly hinder the transfection process.<sup>[4]</sup>
- **Changes in Cell Morphology and Proliferation:** Senescent cells are often larger and have a slower growth rate, which can affect the efficiency of DNA delivery into the nucleus.<sup>[2]</sup> Actively dividing cells generally exhibit better transfection uptake.<sup>[1]</sup>

Q4: Can I rescue a high-passage cell line that is showing poor transfection efficiency?

Unfortunately, it is generally not possible to reverse the effects of high passage number. The most reliable solution is to discard the high-passage culture and start a new culture from a low-passage frozen stock. This practice ensures experimental consistency and the reliability of your results.

Q5: What are the best practices for maintaining cell lines to ensure optimal transfection?

- **Establish a Cell Banking System:** Create a master cell bank and a working cell bank with low-passage cells.
- **Keep Detailed Records:** Accurately record the passage number for each cell culture.

- **Regularly Start Fresh Cultures:** Thaw a new vial from your working cell bank after a defined number of passages.
- **Monitor Cell Health:** Regularly observe cell morphology and growth rates to detect any signs of deterioration.
- **Use a Consistent Passaging Protocol:** Adhere to a standardized protocol for subculturing your cells.

## Data Presentation

The following tables summarize the generally observed trend of decreasing transfection efficiency with increasing cell passage number for common cell lines. Note that specific efficiencies can vary based on the transfection reagent, plasmid, and experimental conditions.

Table 1: Impact of Passage Number on Transfection Efficiency of HEK-293s Cells

Passage Number	Transfection Efficiency (%)
Early Passage (<10)	~70%
Mid Passage (10-30)	Decreasing
Late Passage (>30)	Significantly Lower

Source: Adapted from a study on the impact of passage number on transfectability of HEK-293s cells.

Table 2: Representative Impact of Passage Number on Transfection Efficiency for HeLa and CHO Cells

Cell Line	Low Passage (<20)	High Passage (>40)
HeLa	High	Low to Moderate
CHO	High	Low to Moderate

Disclaimer: This table represents a generally observed trend. Actual transfection efficiencies can vary significantly.

## Experimental Protocols

### 1. Protocol for Passaging Adherent Cells

This protocol outlines the basic steps for subculturing adherent cell lines.

Materials:

- Complete growth medium (pre-warmed to 37°C)
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup> free
- Trypsin-EDTA (pre-warmed to 37°C)
- Sterile serological pipettes
- Sterile centrifuge tubes
- New sterile culture flasks/plates

Procedure:

- Aspirate the spent culture medium from the flask.
- Gently wash the cell monolayer with PBS to remove any residual serum.
- Aspirate the PBS.
- Add a small volume of Trypsin-EDTA to cover the cell monolayer.
- Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.
- Observe the cells under a microscope to confirm detachment. Gently tap the flask to dislodge any remaining adherent cells.
- Add complete growth medium to the flask to inactivate the trypsin.

- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the cell suspension to a sterile centrifuge tube.
- Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Determine the cell concentration and seed new culture vessels at the desired density.
- Incubate the new cultures at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

## 2. Protocol for Lipid-Mediated Transfection (General)

This protocol provides a general guideline for transient transfection of adherent cells using a lipid-based reagent. Always refer to the manufacturer's specific instructions for your chosen reagent.

### Materials:

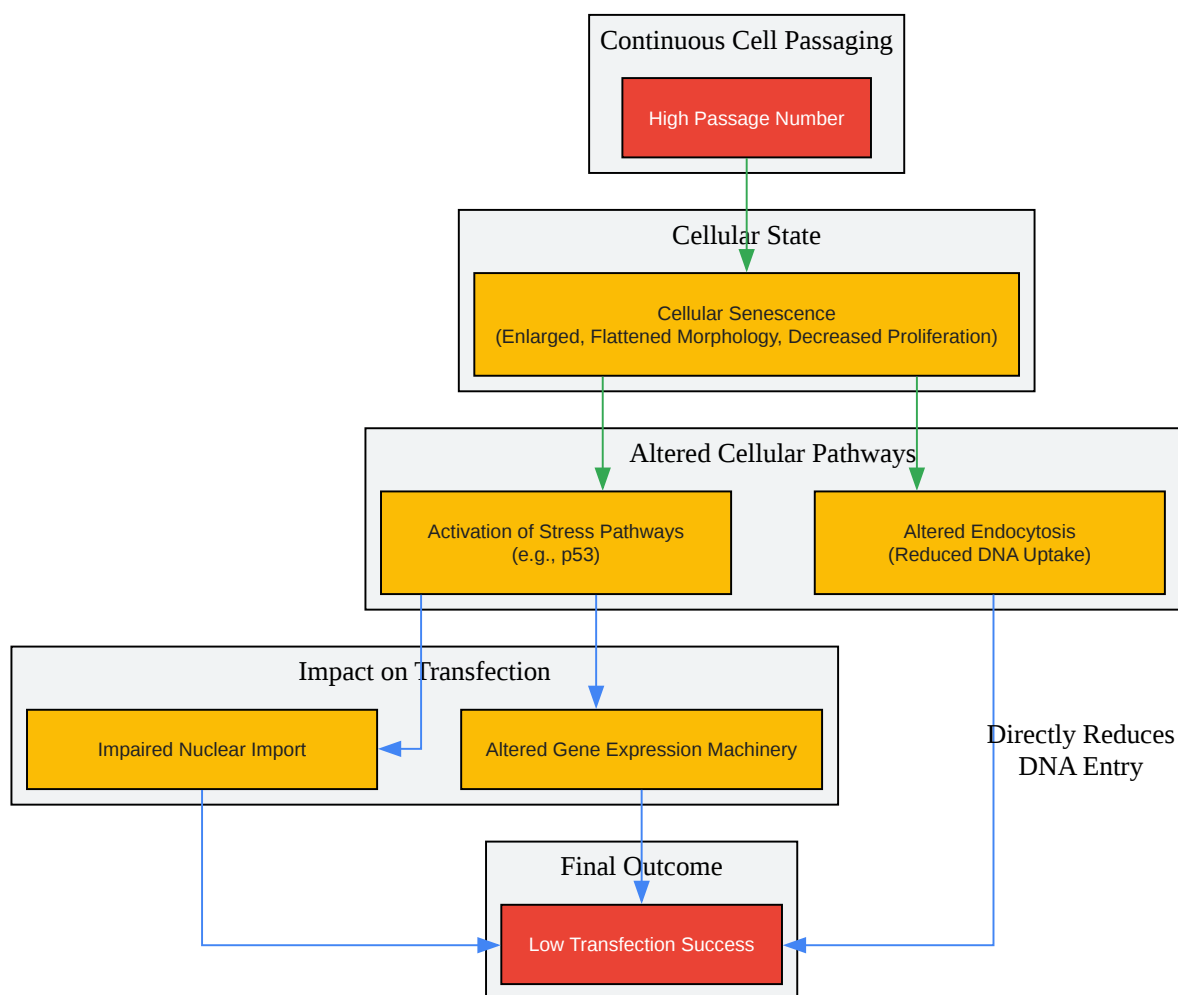
- Healthy, actively dividing cells at the optimal passage number
- High-quality plasmid DNA
- Lipid-based transfection reagent
- Serum-free medium (e.g., Opti-MEM™)
- Complete growth medium
- Sterile microcentrifuge tubes

### Procedure:

- **Cell Seeding:** The day before transfection, seed cells in a culture plate so that they reach 70-90% confluency at the time of transfection.
- **DNA Dilution:** In a sterile tube, dilute the plasmid DNA in serum-free medium.

- **Transfection Reagent Dilution:** In a separate sterile tube, dilute the lipid-based transfection reagent in serum-free medium.
- **Complex Formation:** Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 5-20 minutes) to allow for the formation of DNA-lipid complexes.
- **Transfection:** Add the DNA-lipid complexes dropwise to the cells in the culture plate. Gently rock the plate to ensure even distribution.
- **Incubation:** Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
- **Post-Transfection:** After the incubation period, you can change the medium if necessary and then proceed with your downstream analysis (e.g., gene expression analysis, protein analysis).

## Mandatory Visualization



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Caption: Logical workflow of how high cell passage number leads to reduced transfection success.



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